molecular formula C7H2BrClFN B2761392 3-Bromo-4-chloro-2-fluorobenzonitrile CAS No. 2092624-38-7

3-Bromo-4-chloro-2-fluorobenzonitrile

Cat. No. B2761392
CAS RN: 2092624-38-7
M. Wt: 234.45
InChI Key: LJOAKHOTDQYTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-2-fluorobenzonitrile is a chemical compound with the molecular formula C7H2BrClFN . It appears as a white to light yellow powder or crystal . It’s often used as a building block in organic synthesis .


Physical And Chemical Properties Analysis

3-Bromo-4-chloro-2-fluorobenzonitrile has a molecular weight of 200.01 . It is a solid at 20 degrees Celsius . The compound has a melting point of 55.0 to 58.0 °C and is soluble in methanol .

Scientific Research Applications

Microwave-induced Nucleophilic [18F]fluorination on Aromatic Rings
Microwave-induced nucleophilic [18F]fluorination techniques on aromatic rings, including derivatives like 3-Bromo-4-chloro-2-fluorobenzonitrile, are significant in the synthesis of radiochemicals. This process involves using halogen-substituted benzonitriles as precursors for aromatic nucleophilic substitution, enabling the synthesis of radio-labelled compounds for imaging studies. The research demonstrated a reactivity order for halogen leaving groups, providing insights into the efficiency of [18F]fluorination reactions (Guo et al., 2008).

Halogen-Exchange Fluorination for Synthesis of Fluorobenzonitriles
The halogen-exchange fluorination method is crucial for synthesizing fluorobenzonitriles, including 3-Bromo-4-chloro-2-fluorobenzonitrile. This technique involves the reaction between chlorobenzonitrile derivatives and potassium fluoride, showcasing the importance of halogen exchange in obtaining fluorinated aromatic compounds. The method highlights the formation of fluorobenzonitriles under specific conditions, contributing to the broader field of fluorinated organic synthesis (Suzuki & Kimura, 1991).

Facile Synthesis Techniques and Halodeboronation
Research on facile synthesis methods, including the synthesis of 2-bromo-3-fluorobenzonitrile, involves halodeboronation reactions. These techniques are pivotal in generating halogen-substituted benzonitriles, illustrating the potential for efficient synthesis of complex molecules like 3-Bromo-4-chloro-2-fluorobenzonitrile. The study of halodeboronation of aryl boronic acids underlines the versatility and applicability of such methods in organic synthesis (Szumigala et al., 2004).

Chemical Crystallography and Molecular Structure Analysis
Investigations into the molecular structures of halogen-substituted benzonitriles, including compounds similar to 3-Bromo-4-chloro-2-fluorobenzonitrile, are essential for understanding their chemical behavior. X-ray diffraction studies reveal intermolecular interactions and structural characteristics, providing a foundation for the development of new materials and insights into their chemical properties (Aldeborgh et al., 2014).

Safety and Hazards

3-Bromo-4-chloro-2-fluorobenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, wearing protective clothing, and washing skin thoroughly after handling .

properties

IUPAC Name

3-bromo-4-chloro-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOAKHOTDQYTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2092624-38-7
Record name 3-bromo-4-chloro-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.